3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate
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Overview
Description
3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate is a complex organic compound that belongs to the class of benzoazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and an amino group in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate involves its interaction with specific molecular targets. The presence of the amino and fluorine groups allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-9-chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate
- 3-Amino-9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate
- 3-Amino-9-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate
Uniqueness
The uniqueness of 3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C12H13FN2O5 |
---|---|
Molecular Weight |
284.24 g/mol |
IUPAC Name |
3-amino-9-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one;oxalic acid |
InChI |
InChI=1S/C10H11FN2O.C2H2O4/c11-7-3-1-2-6-4-5-8(12)10(14)13-9(6)7;3-1(4)2(5)6/h1-3,8H,4-5,12H2,(H,13,14);(H,3,4)(H,5,6) |
InChI Key |
WXTMOQCPUOUQJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)F)NC(=O)C1N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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